Enantiomeric Purity vs. Racemate: Absolute Configuration and Optical Rotation
While a direct head-to-head comparison of optical rotation values is not consistently reported in a single authoritative source, available vendor datasheets indicate the (R)-enantiomer can be supplied with a chiral purity of 95% or higher, which is a critical parameter for stereochemical fidelity . In contrast, the racemic mixture (CAS 1185121-45-2) has a net optical rotation of zero. This difference is fundamental; the (R)-enantiomer provides a defined stereochemical input, whereas a racemate introduces statistical complexity, potentially halving the yield of a desired diastereomer in a subsequent reaction or yielding a 1:1 mixture of diastereomeric products.
| Evidence Dimension | Optical Rotation and Enantiomeric Purity |
|---|---|
| Target Compound Data | Enantiomeric purity >= 95% (R-enantiomer); specific rotation data available via batch-specific Certificate of Analysis |
| Comparator Or Baseline | Racemic mixture (CAS 1185121-45-2), [α]D = 0° |
| Quantified Difference | Net observable difference: any non-zero optical rotation vs. zero |
| Conditions | Vendor specification; measured at sodium D-line, 20 °C (standard vendor conditions) |
Why This Matters
For scientists developing stereochemically defined drug candidates, a pre-resolved chiral building block saves significant synthetic effort and avoids the ~50% yield loss inherent in chiral resolution or the risk of introducing an unwanted enantiomer.
